Gly-Pro-pNA (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-pNA (hydrochloride) involves the coupling of glycyl-L-proline with p-nitroaniline. The reaction typically proceeds in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of Gly-Pro-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-pNA (hydrochloride) primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by dipeptidyl peptidase IV (DPP IV), resulting in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Enzyme: Dipeptidyl peptidase IV (DPP IV)
Buffer: Tris-HCl buffer (pH 8.0)
Temperature: 37°C
Detection: Absorbance at 405 nm
Major Products Formed
The major product formed from the enzymatic cleavage of Gly-Pro-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .
Scientific Research Applications
Gly-Pro-pNA (hydrochloride) is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. Some of its key applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of dipeptidyl peptidase IV (DPP IV) in various biological samples.
Inhibitor Screening: Employed in high-throughput screening assays to identify potential inhibitors of DPP IV, which are of interest in the treatment of type 2 diabetes.
Biochemical Studies: Utilized in studies investigating the role of DPP IV in various physiological and pathological processes.
Mechanism of Action
Gly-Pro-pNA (hydrochloride) exerts its effects by serving as a substrate for dipeptidyl peptidase IV (DPP IV). The enzyme cleaves the compound at the glycyl-prolyl bond, releasing p-nitroaniline. The activity of DPP IV can then be quantified by measuring the absorbance of p-nitroaniline at 405 nm . This mechanism is crucial for studying the enzyme’s function and for screening potential inhibitors .
Comparison with Similar Compounds
Gly-Pro-pNA (hydrochloride) is unique in its specificity for dipeptidyl peptidase IV (DPP IV). Similar compounds include:
Gly-Pro-7-amido-4-methylcoumarin (hydrobromide): Another chromogenic substrate used for DPP IV activity assays.
Gly-Phe-p-nitroanilide: Used as a substrate for other peptidases but with different specificity.
Compared to these compounds, Gly-Pro-pNA (hydrochloride) offers higher specificity and sensitivity for DPP IV, making it a preferred choice for related biochemical assays .
Properties
Molecular Formula |
C13H17ClN4O4 |
---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1 |
InChI Key |
VBBFIBMVFSUUBP-MERQFXBCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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